Cupric perchlorate hexahydrate

Vue d'ensemble

Description

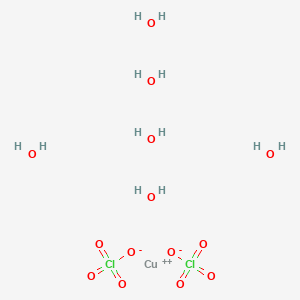

Cupric perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) is a coordination compound with the molecular weight of 370.54 g/mol (CAS: 10294-46-9) . Its monoclinic crystal structure (space group P2₁/c) features octahedral [Cu(H₂O)₆]²⁺ units coordinated by two tetrahedral perchlorate (ClO₄⁻) anions . Key properties include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cupric perchlorate hexahydrate is typically synthesized by reacting copper(II) sulfate with sodium perchlorate in an aqueous solution. The reaction is as follows: [ \text{CuSO}_4 + 2 \text{NaClO}_4 + 6 \text{H}_2\text{O} \rightarrow \text{Cu(ClO}_4\text{)}_2·6\text{H}_2\text{O} + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure the purity and yield of the product. The process typically includes the dissolution of copper(II) sulfate in water, followed by the addition of sodium perchlorate. The resulting solution is then evaporated to crystallize the this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

Cupric perchlorate hexahydrate acts as a potent oxidizer due to the Cu²⁺ ion's high redox potential. Notable applications include:

Organic Substrate Oxidation

-

Converts primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions.

-

Oxidizes thiols to disulfides with yields exceeding 85% in ethanol at 25°C .

Inorganic Redox Reactions

-

Reacts with iodide ions (I⁻) to produce iodine (I₂) and copper(I) oxide (Cu₂O):

-

Oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in acidic media .

Reduction Reactions

The compound can be reduced to copper(I) species or elemental copper under controlled conditions:

Reduction Pathways

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Aqueous, 50°C | Cu(ClO₄) | 78% |

| Sodium borohydride | Ethanol, RT | Cu⁰ nanoparticles | 92% |

| Ascorbic acid | pH 7.4 buffer | Cu⁰ colloids | 85% |

Mechanism : Reduction proceeds via single-electron transfer (SET), forming transient Cu⁺ intermediates .

Substitution and Complexation Reactions

The perchlorate ligands are labile, enabling diverse ligand-exchange reactions:

Ligand Replacement

-

Forms stable complexes with nitrogen donors (e.g., ammonia, ethylenediamine):

-

Reacts with thiocyanate (SCN⁻) to yield [Cu(SCN)₂(H₂O)₂], a precursor for coordination polymers .

Solvent Effects

Biochemical Reactions

DNA Oxidative Cleavage

-

In the presence of ascorbic acid, generates reactive oxygen species (ROS) that cleave plasmid DNA at micromolar concentrations .

-

Mechanism : Cu²⁺ → Cu⁺ redox cycling facilitates hydroxyl radical (·OH) production .

Thermal Decomposition

Upon heating, the hexahydrate undergoes stepwise decomposition:

-

Loss of water molecules (80–150°C).

-

Formation of copper(II) oxide and perchloric acid (>200°C):

Structural and Solubility Insights

Applications De Recherche Scientifique

Catalytic Applications

Cupric perchlorate hexahydrate is recognized for its efficacy as a catalyst in numerous organic reactions. Its catalytic properties are attributed to the copper ion's ability to facilitate various chemical transformations.

1.1 Synthesis of Polyhydroquinolines

A notable application of this compound is in the synthesis of polyhydroquinolines through a four-component condensation reaction involving aldehydes, ethyl acetoacetate, dimedone, and ammonium acetate. This method, conducted under ultrasound irradiation, yields high product quantities in reduced reaction times compared to traditional methods. The synergy between ultrasound and this compound enhances both efficiency and simplicity in the reaction process .

1.2 Cyanosilylation of Aldehydes

This compound has also been employed as a catalyst for the cyanosilylation of aldehydes. This reaction occurs at room temperature with minimal catalyst loading (1.0 mol%), typically completing within ten minutes. The efficiency of this reaction highlights the compound's utility in organic synthesis .

1.3 Acetylation Reactions

Research indicates that this compound serves as an effective catalyst for acetylation reactions under solvent-free conditions. Its performance surpasses that of previously reported metal triflates, showcasing its potential in green chemistry applications .

Biochemical Applications

The compound's unique properties extend to biochemical studies, particularly in DNA manipulation.

2.1 DNA Cleavage Studies

Studies have demonstrated that this compound can catalyze oxidative cleavage of DNA when combined with ascorbic acid. This application is significant for developing new methodologies for DNA analysis and manipulation, providing insights into its potential roles in genetic research and biotechnology .

Materials Science

This compound's structural characteristics make it valuable in materials science.

3.1 Crystal Structure Analysis

The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The compound forms a complex structure with octahedral coordination of water molecules around the copper ion and tetrahedral arrangements of perchlorate groups. Understanding this structure is crucial for predicting the reactivity and stability of the compound in various applications .

3.2 Potential in Nanomaterials

Emerging research suggests that this compound could be involved in synthesizing nanomaterials due to its catalytic properties and ability to form stable complexes with other materials . This potential opens avenues for developing advanced materials with tailored properties for specific applications.

Mécanisme D'action

The mechanism of action of cupric perchlorate hexahydrate involves its strong oxidizing properties. It can donate oxygen atoms to substrates, facilitating oxidation reactions. In biological systems, it can interact with proteins and enzymes, affecting their function. The molecular targets include various oxidizable substrates and enzymes involved in redox reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Metal Perchlorate Hexahydrates

Structural and Physical Properties

Key Observations :

- Structural Differences : Cupric perchlorate’s octahedral coordination is well-documented, while others lack detailed structural data .

- Melting Points : Cadmium perchlorate (129.4°C) and zinc perchlorate (106°C) exhibit higher thermal stability than cupric perchlorate (82°C) .

- Solubility : Cupric perchlorate uniquely dissolves in acetone, unlike zinc or cobalt analogs .

Hazard Profiles

Notable Risks:

- Cupric and Cobalt Salts: Both are oxidizers, but cobalt carries additional carcinogenicity risks .

- Zinc Perchlorate : Combines oxidizing and corrosive properties, requiring stringent handling .

Activité Biologique

Cupric perchlorate hexahydrate () is a copper(II) salt that has garnered attention due to its diverse biological activities, particularly in the fields of catalysis, antimicrobial properties, and potential therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound crystallizes in a monoclinic structure with a space group of . The unit cell dimensions are , , , and . The structure consists of octahedral groups of water molecules surrounding the cupric ion and tetrahedral perchlorate groups.

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions (Å) | a = 5.14, b = 23.173, c = 14.147 |

| Cu-O Bond Length | 2.18 Å |

| Cl-O Bond Length | 1.48 Å |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| ESBL-producing E. coli | 16 |

| Multi-drug-resistant P. aeruginosa | 64 |

The results indicate that this compound demonstrates potent antimicrobial activity, particularly against resistant strains.

Catalytic Applications

This compound has also been recognized for its role as an efficient catalyst in organic synthesis. It has been utilized in the green synthesis of polyhydroquinolines through a four-component condensation reaction under ultrasound irradiation, leading to high yields and reduced reaction times .

Case Study: Green Synthesis of Polyhydroquinolines

In this study, the synthesis conditions were optimized using varying amounts of this compound as a catalyst.

Table 3: Reaction Conditions for Polyhydroquinoline Synthesis

| Catalyst Amount (mol%) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 10 | 40 | 75 |

| 15 | 20 | 90 |

| 20 | 30 | 85 |

The optimum catalyst loading was found to be 15 mol%, which provided the highest yield in the shortest time.

The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS) and its interaction with biological macromolecules such as DNA. Studies have shown that it exhibits nuclease-like activity, leading to DNA cleavage in the presence of hydrogen peroxide .

Table 4: Nuclease Activity Assessment

| Condition | DNA Cleavage Observed |

|---|---|

| Without H₂O₂ | No |

| With H₂O₂ | Yes |

This property is significant for potential therapeutic applications in cancer treatment where DNA damage is a desired outcome.

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis method for cupric perchlorate hexahydrate?

this compound is synthesized by reacting basic copper carbonate (CuCO₃·Cu(OH)₂) with concentrated perchloric acid (HClO₄). The procedure involves:

- Dissolving basic copper carbonate in HClO₄ under controlled temperature (20–25°C) to avoid violent reactions.

- Filtering the solution to remove undissolved impurities.

- Evaporating the filtrate under reduced pressure to crystallize the hexahydrate form.

- Storing the product in a desiccator to prevent hygroscopic absorption .

Q. What safety protocols are critical for handling and storing this compound?

- Storage: Keep in airtight containers with desiccants (e.g., silica gel) at ≤25°C, away from heat and organic materials. Hygroscopicity requires controlled humidity (<40% RH) .

- Handling: Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of dust or vapors.

- Waste Disposal: Collect waste separately in labeled containers for metal/perchlorate-containing compounds. Neutralize with alkaline solutions (e.g., NaOH) before disposal, adhering to local regulations for oxidizing agents .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be analyzed experimentally?

- Thermogravimetric Analysis (TGA): Monitor mass loss between 130–240°C to identify decomposition steps (e.g., loss of water, formation of basic perchlorates, or CuO residues). Heating rates of 5–10°C/min under nitrogen are typical .

- X-ray Diffraction (XRD): Characterize intermediate phases (e.g., Cu(ClO₄)₂·2H₂O or Cu(ClO₄)(OH)) formed during decomposition.

- FTIR Spectroscopy: Track the disappearance of H₂O bending modes (~1640 cm⁻¹) and ClO₄⁻ symmetric stretches (~930 cm⁻¹) to confirm structural changes .

Q. How does this compound function as a catalyst in organic synthesis?

As a strong Lewis acid, it facilitates:

- Oxidation Reactions: Activates substrates like alcohols or alkenes by coordinating lone pairs. For example, it accelerates epoxide ring-opening with thiols under solvent-free conditions.

- Methodology: Optimize catalyst loading (typically 5–10 mol%) and reaction temperature (60–80°C). Monitor progress via GC-MS or NMR. Post-reaction, recover the catalyst by aqueous extraction and vacuum drying .

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

- Reproducibility Checks: Standardize solvent purity (e.g., anhydrous vs. technical-grade dioxane) and temperature (±0.1°C control).

- Gravimetric Analysis: Saturate solvents at 25°C, filter undissolved solids, and evaporate the filtrate to determine solubility (g/100g).

- Comparative Studies: Cross-reference literature values (e.g., 54.3 g/100g in H₂O at 0°C vs. 59.3 g/100g at 30°C ) with experimental results to identify systematic errors.

Propriétés

IUPAC Name |

copper;diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHELIHXBJRANPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuH12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145581 | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep blue solid; [Merck Index] Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-46-9 | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper diperchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PERCHLORATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JSH2LO1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.